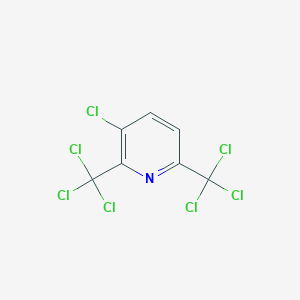
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a compound that features a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms. This core is modified with a 2-thioxo-4-oxo substitution pattern and is further extended with a butyric acid moiety. The presence of both keto and thioxo functionalities within the thiazolidine ring suggests that this compound could exhibit interesting chemical reactivity and potentially possess pharmacological properties.
Synthesis Analysis
The synthesis of related thiazolidine derivatives has been reported in the literature. For instance, oxytocin analogues with L-thiazolidine-4-carboxylic acid in position 7 have been synthesized using a solid-phase method, employing protecting groups such as Alpha-N-tert-Butoxycarbonyl and S-ethylcarbamoyl . The synthesis involves the coupling of dipeptide Boc-Cys(Ec)-thiazolidine-4-carboxylic acid to a resin, followed by acidolysis, deprotection, and oxidation to yield the cyclic disulfide analogues. This method could potentially be adapted for the synthesis of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid by modifying the side chains and protecting groups used in the synthesis.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-oxo and 2-thioxo groups in the thiazolidine ring of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid would influence the electronic distribution and the ring's conformation. These functional groups could also participate in hydrogen bonding and other intermolecular interactions, which may affect the compound's biological activity.
Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, 2-(2-thioxo-4-oxo-thiazolidin-3-yl)-6-(4-nitrophenylthio)benzthiazole, a related compound, has been shown to react with aromatic amines, hydrazine hydrate, phenyl isothiocyanate, aromatic aldehydes, malononitrile, and benzene diazonium chloride to yield a diverse array of products including spiro compounds, thiosemicarbazones, Schiff's bases, and thienothiazole derivatives . These reactions demonstrate the versatility of thiazolidine derivatives in chemical synthesis and the potential for generating a wide range of structurally diverse compounds from a common precursor.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid would be influenced by its functional groups and molecular structure. The keto and thioxo groups are likely to affect the compound's acidity, solubility, and reactivity. The thiazolidine ring could confer rigidity to the molecule, impacting its crystallinity and melting point. Additionally, the butyric acid side chain would contribute to the compound's hydrophilic character, potentially affecting its solubility in water and organic solvents. The pharmacological properties of related oxytocin analogues suggest that thiazolidine derivatives could also exhibit biological activity, which would be an important aspect of their chemical properties analysis .
Scientific Research Applications
Antifungal Applications
Research into the antifungal capabilities of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has also been explored, revealing potential as antifungal agents. While many compounds in this category did not exhibit noteworthy activity, certain derivatives, particularly those involving pyridine substitutions, have shown strong inhibitory effects against various Candida species and Trichosporon asahii, highlighting their potential in addressing fungal infections (Doležel et al., 2009).
Optical Properties for Technological Applications
The exploration of linear and nonlinear optical properties of azo derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid has opened new avenues in material science. These derivatives exhibit significant optical responses, including changes in refractive index and enhanced emission spectra upon UV irradiation, suggesting applications in optical devices and materials engineering (El-Ghamaz et al., 2018).
Antimicrobial and Anticancer Properties
Further studies have demonstrated the broad spectrum of biological activities of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, including antimicrobial and anticancer properties. Certain derivatives have shown significant efficacy against various bacterial and fungal strains, as well as against specific cancer cell lines, offering a promising foundation for the development of new therapeutic agents (Deep et al., 2014).
properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHBLVYRSYUBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364436 |
Source


|
| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid | |
CAS RN |
18623-60-4 |
Source


|
| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

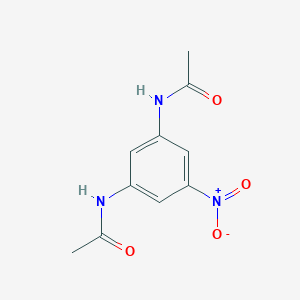
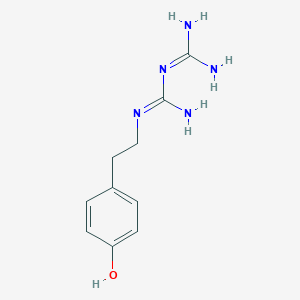
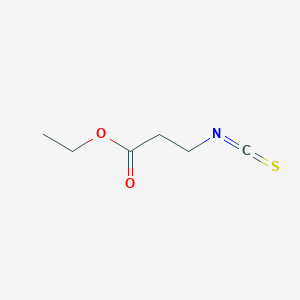
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
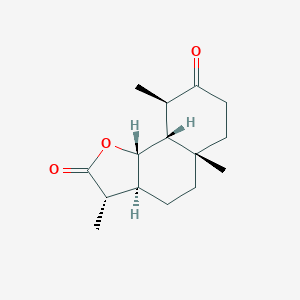
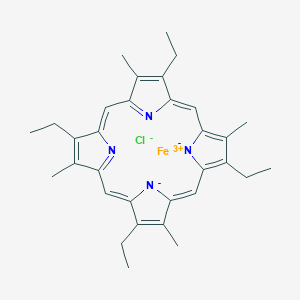
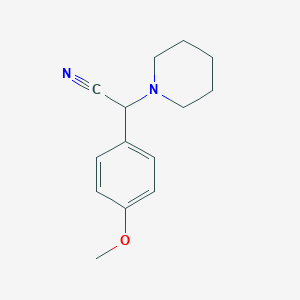
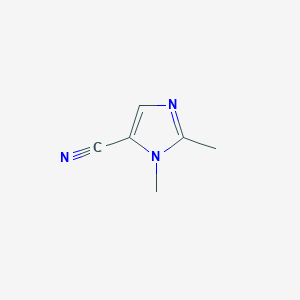
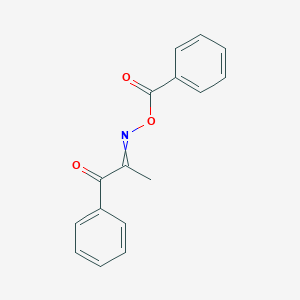
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)
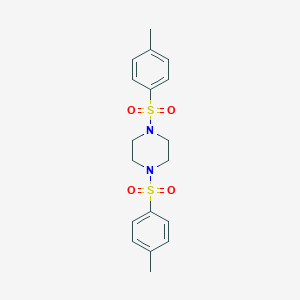
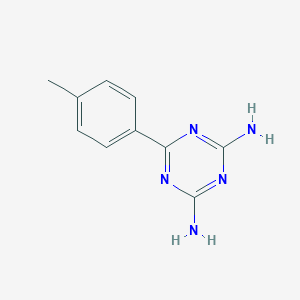
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
